N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]methionine
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Overview
Description
N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]methionine is a synthetic compound characterized by its unique structure, which includes an indole moiety fused with a sulfonyl group and a methionine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]methionine typically involves the following steps:
Formation of the Indole Moiety: The indole structure is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling with Methionine: The sulfonylated indole is coupled with methionine using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]methionine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]methionine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity, while the sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of protein function.
Comparison with Similar Compounds
Similar Compounds
N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan: Similar structure but with a tryptophan residue instead of methionine.
N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butane-1-sulfonamide: Similar indole and sulfonyl structure but with a butane sulfonamide group.
Uniqueness
N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]methionine is unique due to its specific combination of an indole moiety, sulfonyl group, and methionine residue, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-3-20-14-7-8-15(11-5-4-6-12(16(11)14)17(20)21)27(24,25)19-13(18(22)23)9-10-26-2/h4-8,13,19H,3,9-10H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCYAGYTUYVKHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O)C=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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